
6-Bromo-5-nitro-2-oxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-nitro-2-oxyindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom at the 6th position, a nitro group at the 5th position, and an oxo group at the 2nd position on the indole ring. This unique arrangement imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitro-2-oxyindole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-oxyindole followed by nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective introduction of bromine and nitro groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-nitro-2-oxyindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
6-Bromo-5-nitro-2-oxyindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitro-2-oxyindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
5-Bromo-2-oxyindole: Lacks the nitro group, resulting in different reactivity and biological properties.
6-Nitro-2-oxyindole: Lacks the bromine atom, affecting its chemical behavior and applications.
5-Nitro-2-oxyindole: Lacks the bromine atom, leading to variations in its chemical and biological activities.
Uniqueness: 6-Bromo-5-nitro-2-oxyindole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3BrN2O3 |
|---|---|
Molecular Weight |
255.02 g/mol |
IUPAC Name |
6-bromo-5-nitroindol-2-one |
InChI |
InChI=1S/C8H3BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1-3H |
InChI Key |
UCJGZHFHXNQIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC1=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
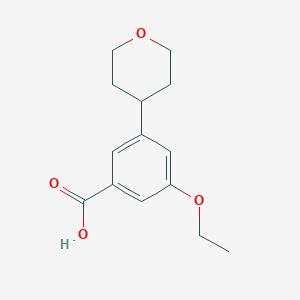
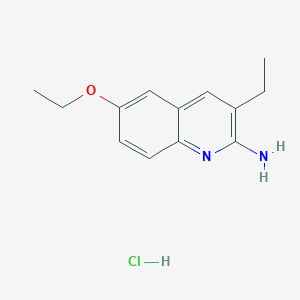
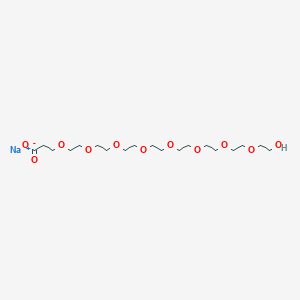

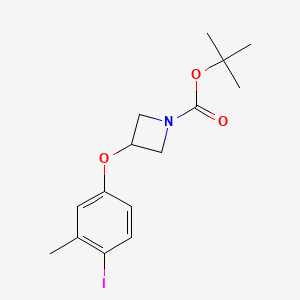

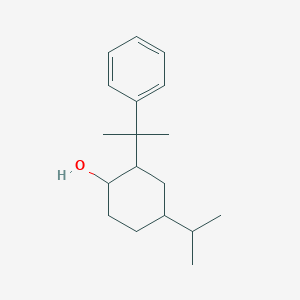
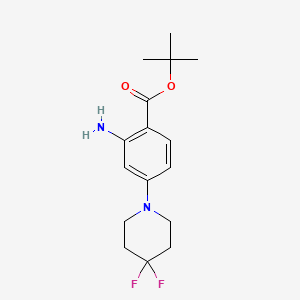
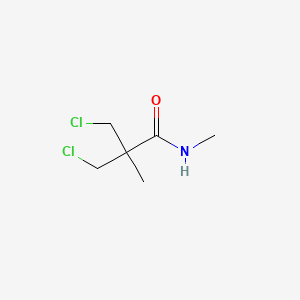
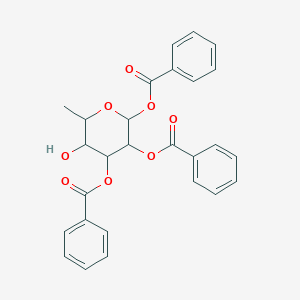
amine](/img/structure/B13721518.png)

